molecular formula C14H22N2S B1271428 1-Heptyl-3-phenyl-2-thiourea CAS No. 79425-04-0

1-Heptyl-3-phenyl-2-thiourea

Cat. No. B1271428
CAS RN: 79425-04-0
M. Wt: 250.41 g/mol
InChI Key: KDENPZDEEVSRQR-UHFFFAOYSA-N
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Description

Thioureas are a class of organic compounds that have garnered significant interest in various fields such as organic synthesis, material sciences, biomedical research, and coordination chemistry. They are known for their versatile binding modes and have been used as ligands in the synthesis of pharmaceuticals, agrochemical ingredients, and as synthons in heterocyclic syntheses 10. The structural diversity of thioureas allows for a wide range of applications, including their use as ion sensors, corrosion inhibitors, and in molecular electronics10.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For instance, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was synthesized through the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea was obtained from the condensation of 2-amino pyrimidin with p-chlorophenyl isothiocyanate . These reactions are characterized by spectroscopic methods such as NMR, IR, and UV-Vis, which help in elucidating the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often determined using single-crystal X-ray diffraction. For example, the structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was analyzed and found to crystallize in the triclinic space group with two molecules per asymmetric unit . The molecular conformation of thioureas can resemble various shapes, such as the letter L in the case of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea . The molecular packing is influenced by hydrogen bonding and other intermolecular interactions, which can lead to the formation of supramolecular frameworks .

Chemical Reactions Analysis

Thiourea derivatives participate in a variety of chemical reactions, including coordination with metal ions to form complexes. For instance, 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea forms square planar geometries with Co(II), Ni(II), and Cu(II) . The ligand in 1-ethyl-3-phenyl-thiourea acts as a uninegative tridentate, bonding through the thioamide nitrogen and sulfur atoms . Additionally, thioureas can catalyze enantio- and diastereoselective reactions, such as the Michael reaction of 1,3-dicarbonyl compounds to nitroolefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are closely related to their molecular structure. The vibrational properties of these compounds can be studied using FTIR and Raman spectroscopy, complemented by quantum chemical calculations . The optical properties, such as refractive indices and optical rotation, can be predicted using semi-empirical calculations . The thermal stability and degradation pathways of thiourea complexes can be investigated using thermal analysis techniques like TG-DTA . Furthermore, the biological properties, such as DNA binding and cytotoxicity, can be assessed through molecular docking and cell line studies .

Scientific Research Applications

Thioureas are privileged architectures that have received remarkable attention of researchers in view of their variable topological aspects, binding modes and broad spectrum promising pharmacological properties . They have been the subject of extensive study in coordination chemistry , and are also known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities and pharmaceuticals . The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors . Many reported examples have demonstrated the varied biological activities of thioureas, such as antitumor , antiviral , antimicrobial , antiparasitic , insecticidal , herbicidal , pesticidal and fungicidal properties .

  • Synthetic Precursors of New Heterocycles Thioureas are used in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

  • Pharmacological Applications Thioureas exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .

  • Materials Science and Technology Thioureas find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

  • Agriculture Thioureas have demonstrated herbicidal, insecticidal, and pesticidal properties .

  • Molecular Recognition The presence of both soft and hard donors within the same molecular framework facilitates thioureas to be applied as ion sensors and transition metal extractors .

  • Proteomics Research “1-Heptyl-3-phenyl-2-thiourea” is mentioned as a product for proteomics research .

  • Synthetic Precursors of New Heterocycles Thioureas are used in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

  • Pharmacological Applications Thioureas exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .

  • Materials Science and Technology Thioureas find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

  • Agriculture Thioureas have demonstrated herbicidal, insecticidal, and pesticidal properties .

  • Molecular Recognition The presence of both soft and hard donors within the same molecular framework facilitates thioureas to be applied as ion sensors and transition metal extractors .

  • Proteomics Research “1-Heptyl-3-phenyl-2-thiourea” is mentioned as a product for proteomics research .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical, as well as instructions for safe handling and storage. For instance, it’s recommended to handle 1-Heptyl-3-phenyl-2-thiourea in a well-ventilated place and avoid contact with skin and eyes .

properties

IUPAC Name

1-heptyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S/c1-2-3-4-5-9-12-15-14(17)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDENPZDEEVSRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374710
Record name 1-Heptyl-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Heptyl-3-phenyl-2-thiourea

CAS RN

79425-04-0
Record name 1-Heptyl-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79425-04-0
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